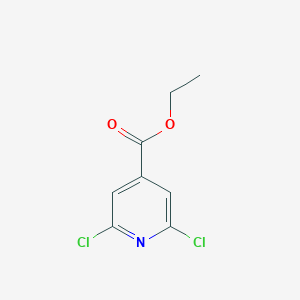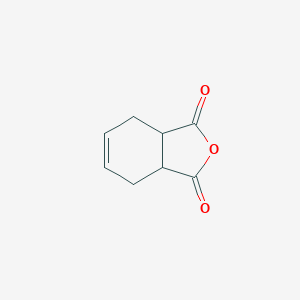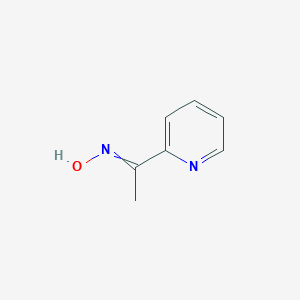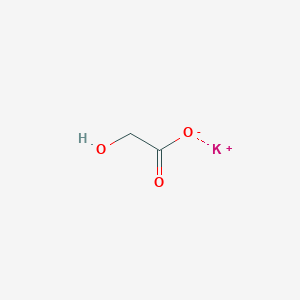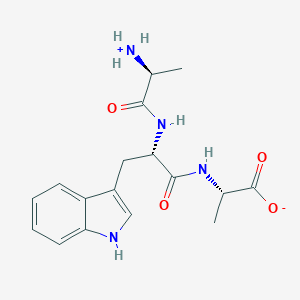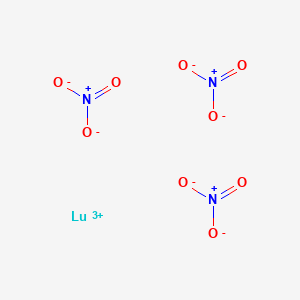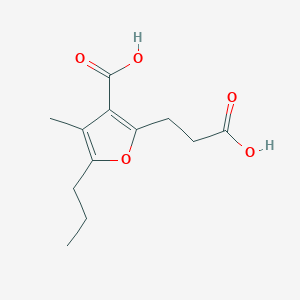
Ácido 3-carboxi-4-metil-5-propil-2-furanpropiónico
Descripción general
Descripción
El Ácido 3-Carboxi-4-Metil-5-Propil-2-Furanpropanoico es un metabolito de los ácidos grasos de furano que se encuentra en el plasma y la orina de los humanos después del consumo de alimentos que contienen estos ácidos grasos. Se ha identificado como un metabolito significativo después del consumo de aceite de pescado, ésteres de ácidos grasos de aceite de pescado o dietas ricas en pescado . Este compuesto ha llamado la atención debido a su posible papel en el metabolismo de los lípidos y su asociación con diversos trastornos metabólicos .
Aplicaciones Científicas De Investigación
El Ácido 3-Carboxi-4-Metil-5-Propil-2-Furanpropanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la reactividad de los derivados de furano.
Mecanismo De Acción
El mecanismo por el cual el Ácido 3-Carboxi-4-Metil-5-Propil-2-Furanpropanoico ejerce sus efectos implica la inhibición de la actividad de la acetil-CoA carboxilasa, lo que lleva a una mayor beta-oxidación y una reducción de la expresión de genes lipogénicos . También induce la expresión del factor de crecimiento fibroblástico 21, que es necesario para la protección a largo plazo contra la esteatosis .
Compuestos similares:
- Ácido 3-Metil-2-Furanpropanoico
- Ácido 4-Metil-5-Propil-2-Furanpropanoico
Comparación: El Ácido 3-Carboxi-4-Metil-5-Propil-2-Furanpropanoico es único debido a su estructura específica, que le permite interactuar con las vías del metabolismo de los lípidos de manera más efectiva que sus análogos. Su capacidad para inhibir la acetil-CoA carboxilasa e inducir la expresión del factor de crecimiento fibroblástico 21 lo diferencia de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid is known to interact with organic anion transporters . These transporters play a crucial role in the excretion of the compound into the urine . The nature of these interactions is competitive, as the compound inhibits the transport of other organic acids .
Cellular Effects
The compound is known to inhibit mitochondrial respiration . This can have a significant impact on cellular metabolism, as mitochondria are the primary sites of energy production within cells . It is also associated with thyroid dysfunction .
Molecular Mechanism
At the molecular level, 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid exerts its effects by competitively inhibiting organic anion transporters . This inhibition can affect the transport of various drugs and endogenous organic acids .
Temporal Effects in Laboratory Settings
The compound has a limited shelf life and its stability and degradation over time are factors that need to be considered in laboratory settings
Metabolic Pathways
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid is a metabolite of furan fatty acids
Transport and Distribution
The compound is transported and excreted into the urine via organic anion transporters
Subcellular Localization
Given its known inhibitory effect on mitochondrial respiration, it may be localized to the mitochondria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Ácido 3-Carboxi-4-Metil-5-Propil-2-Furanpropanoico típicamente involucra la oxidación de derivados de furano. Un método común involucra la oxidación del ácido 3-metil-2-furanpropanoico usando permanganato de potasio en condiciones ácidas .
Métodos de producción industrial: La producción industrial del Ácido 3-Carboxi-4-Metil-5-Propil-2-Furanpropanoico a menudo se logra mediante la extracción y purificación de fuentes biológicas, como suplementos de aceite de pescado. El compuesto se aísla luego usando técnicas cromatográficas .
Tipos de Reacciones:
Oxidación: El Ácido 3-Carboxi-4-Metil-5-Propil-2-Furanpropanoico puede sufrir reacciones de oxidación para formar varios derivados oxidados.
Reducción: El compuesto se puede reducir para formar alcoholes correspondientes.
Sustitución: Puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Agentes halogenantes, nucleófilos.
Productos principales:
Oxidación: Derivados de furano oxidados.
Reducción: Derivados de alcohol.
Sustitución: Derivados de furano sustituidos.
Comparación Con Compuestos Similares
- 3-Methyl-2-Furanpropanoic Acid
- 4-Methyl-5-Propyl-2-Furanpropanoic Acid
Comparison: 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid is unique due to its specific structure, which allows it to interact with lipid metabolism pathways more effectively than its analogs. Its ability to inhibit acetyl-CoA carboxylase and induce fibroblast growth factor 21 expression sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCQWXZMVIETAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235940 | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86879-39-2 | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86879-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-CARBOXYETHYL)-4-METHYL-5-PROPYLFURAN-3-CARBOXYLICACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTU41879GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


